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Abstract
Gadovist™ (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based

contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Its molecular

structure is designed to ensure high kinetic and thermodynamic stability, minimizing the release

of potentially toxic free gadolinium (Gd³⁺) ions. This technical guide provides a comprehensive

overview of the preclinical safety and toxicology profile of gadobutrol, drawing from a range of

non-clinical studies. The document details findings from acute and repeated-dose toxicity,

reproductive and developmental toxicity, genotoxicity, and carcinogenicity assessments.

Experimental protocols for key studies are described, and quantitative data are summarized in

tabular format for clarity and comparative analysis. Furthermore, relevant signaling pathways

and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper

understanding of the toxicological assessment of gadobutrol.

Introduction
The diagnostic efficacy of gadolinium-based contrast agents is intrinsically linked to their safety

profile. The primary safety concern associated with GBCAs is the potential for in vivo

dissociation of the gadolinium ion from its chelating ligand. Free Gd³⁺ can interfere with various

biological processes and has been associated with conditions such as Nephrogenic Systemic

Fibrosis (NSF) in patients with severe renal impairment. Gadobutrol's macrocyclic structure

provides a high level of stability, which is a key factor in its favorable safety profile. This guide
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delves into the extensive preclinical investigations that have characterized the toxicological

properties of gadobutrol.

Acute Toxicity
Single-dose toxicity studies have been conducted in various animal species to determine the

acute lethal dose (LD50) of gadobutrol. These studies indicate a high safety margin between

the standard clinical dose (0.1 mmol/kg body weight) and the doses at which lethality is

observed.[1][2]

Data Presentation: Acute Toxicity
Species Strain

Route of
Administration

LD50
(mmol/kg)

Reference

Mouse Han:NMRI (SPF) Intravenous (iv) > 25 [2]

Oral > 25 [2]

Rat
Han:Wistar

(SPF)
Intravenous (iv) > 20 [2]

Oral > 20 [2]

Rat (weanlings)
Han:Wistar

(SPF)
Intravenous (iv) > 15

Dog Beagle Intravenous (iv) > 6

Experimental Protocols: Acute Toxicity Study
A standardized acute toxicity study protocol involves the administration of a single dose of

gadobutrol to rodents.

Acute Toxicity Experimental Workflow

Animal Selection Dose AdministrationSingle Dose Observation PeriodUp to 14 days Endpoint AssessmentClinical signs, mortality
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Acute Toxicity Study Workflow

The study typically includes multiple dose groups and a control group. Animals are observed

for clinical signs of toxicity and mortality for a period of up to 14 days post-administration. The

LD50 is then calculated using appropriate statistical methods.

Repeated-Dose Toxicity
Subchronic toxicity studies in both rats and dogs have been performed to evaluate the effects

of repeated daily administration of gadobutrol over a period of 4 weeks. The primary finding in

these studies was vacuolization of the renal tubular epithelium, a known class effect for

GBCAs, which occurred without a concomitant impact on kidney function.[1]

Data Presentation: Repeated-Dose Toxicity

Species Duration
Route of
Administrat
ion

NOAEL
(mmol/kg/d
ay)

Key
Findings

Reference

Rat 4 weeks Intravenous
1.2 (male) /

1.2 (female)

Vacuolization

of renal

tubular

epithelium

[1]

Dog 4 weeks Intravenous
1.0 (male) /

1.0 (female)

Vacuolization

of renal

tubular

epithelium

[1]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols: Repeated-Dose Toxicity Study
In a typical 4-week repeated-dose toxicity study, gadobutrol is administered intravenously to

rats and dogs on a daily basis.
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Repeated-Dose Toxicity Experimental Workflow

Animal Groups Daily Dosing4 weeks In-life MonitoringClinical signs, body weight, food consumption Terminal ProceduresHematology, clinical chemistry, urinalysis, histopathology
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Repeated-Dose Toxicity Study Workflow

Multiple dose groups, including a high dose, a low dose, and a control group, are utilized.

Throughout the study, animals are monitored for clinical signs, body weight changes, and food

consumption. At the end of the treatment period, blood and urine samples are collected for

hematological, clinical chemistry, and urinalysis assessments. A comprehensive

histopathological examination of organs and tissues is also performed.

Reproductive and Developmental Toxicity
The potential effects of gadobutrol on fertility, embryo-fetal development, and pre- and

postnatal development have been investigated in rats, rabbits, and monkeys. While gadobutrol

was not found to be teratogenic, repeated high doses did lead to a retardation of embryonal

development and an increase in embryolethality.[1][3][4]

Data Presentation: Reproductive and Developmental
Toxicity
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Study Type Species
Dosing
Period

NOAEL
(mmol/kg/d
ay)

Findings at
Higher
Doses

Reference

Fertility and

Early

Embryonic

Development

Rat

Premating

and early

gestation

Not specified

No

impairment of

fertility

[3]

Embryo-Fetal

Development
Rat

Gestation

Days 6-17
2.5

Retardation

of embryonal

development,

increased

embryolethali

ty

[3][4]

Embryo-Fetal

Development
Rabbit

Gestation

Days 6-18
2.5

Retardation

of embryonal

development,

increased

embryolethali

ty

[3][4]

Embryo-Fetal

Development
Monkey

Gestation

Days 20-50
2.5

Increased

embryolethali

ty

[3]

Experimental Protocols: Embryo-Fetal Developmental
Toxicity Study
This study design aims to assess the potential adverse effects of a substance on the

developing fetus when administered to the pregnant female during the period of

organogenesis.
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Embryo-Fetal Developmental Toxicity Experimental Workflow

Mated Females Dosing during Organogenesise.g., Gestation Days 6-18

Maternal Evaluation

Clinical signs, body weight

Fetal ExaminationExternal, visceral, and skeletal evaluation
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Embryo-Fetal Developmental Toxicity Study Workflow

Pregnant animals are dosed daily during the critical period of organ formation. Dams are

monitored for signs of toxicity. Near the end of gestation, the fetuses are delivered by

caesarean section and examined for any external, visceral, and skeletal abnormalities.

Genotoxicity
A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of

gadobutrol. The collective evidence from conventional studies indicates that gadobutrol does

not pose a genotoxic hazard for humans.[1] However, some in vitro studies using high

concentrations have reported potential genotoxic effects, such as increased chromosomal

aberrations and DNA damage in the comet assay.[5]

Data Presentation: Genotoxicity Assays
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Assay Type System Result Reference

Bacterial Reverse

Mutation Assay (Ames

test)

S. typhimurium, E. coli Negative

In vitro Chromosomal

Aberration Test
Human Lymphocytes

Negative in standard

assays; some positive

findings at high

concentrations in

other studies

[3]

In vitro Mammalian

Cell Gene Mutation

Test (HPRT)

Chinese Hamster V79

Cells
Negative

In vivo Micronucleus

Test
Mouse Bone Marrow Negative [3]

Experimental Protocols: In Vitro Chromosomal
Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal

damage in cultured mammalian cells.

In Vitro Chromosomal Aberration Test Workflow

Cell Culture TreatmentWith and without metabolic activation Metaphase Arrest Harvesting and Staining Microscopic AnalysisScoring for aberrations
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In Vitro Chromosomal Aberration Test Workflow

Human peripheral blood lymphocytes are cultured and treated with various concentrations of

gadobutrol, both with and without an external metabolic activation system (S9 mix). After a

suitable treatment period, the cells are treated with a metaphase-arresting agent, harvested,

and stained. The chromosomes are then examined microscopically for structural aberrations.
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Carcinogenicity
Long-term carcinogenicity studies have not been performed with gadobutrol. This is in line with

regulatory guidelines for diagnostic agents that are intended for single or infrequent use and

have not shown evidence of genotoxicity.

Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for gadolinium-based contrast agents is the release of free

Gd³⁺ ions. The high stability of the macrocyclic chelate in gadobutrol significantly minimizes

this risk. However, should free gadolinium be released, it can interfere with cellular processes

by competing with calcium ions (Ca²⁺) and affecting various signaling pathways.

Potential Signaling Pathways Affected by Free Gadolinium

Free Gd3+

Ca2+ Channels

Competition with Ca2+

MAPK/ERK Pathway PI3K/Akt Pathway

Cellular Stress

Apoptosis Inflammation
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Potential Signaling Pathways Affected by Free Gd³⁺
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Studies have suggested that free gadolinium can impact signaling cascades such as the

Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. These pathways are crucial

for regulating cell proliferation, survival, and inflammation. Disruption of these pathways can

lead to cellular stress and apoptosis.

Conclusion
The comprehensive preclinical safety evaluation of Gadovist™ (gadobutrol) has demonstrated

a favorable toxicology profile. The high stability of the macrocyclic chelate minimizes the

release of free gadolinium, which is the primary driver of toxicity for this class of compounds.

Acute and repeated-dose toxicity studies have established high safety margins. While

reproductive toxicity was observed at high, maternally toxic doses, gadobutrol was not found to

be teratogenic. The weight of evidence from a standard battery of genotoxicity tests indicates a

lack of genotoxic potential. The overall preclinical data support the safe clinical use of

Gadovist™ for its approved indications in diagnostic imaging. Continuous monitoring and

further research are essential to ensure the long-term safety of all contrast agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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